molecular formula C17H15N3OS B2643499 N-benzyl-2-(phenylamino)thiazole-4-carboxamide CAS No. 1105219-60-0

N-benzyl-2-(phenylamino)thiazole-4-carboxamide

Cat. No.: B2643499
CAS No.: 1105219-60-0
M. Wt: 309.39
InChI Key: AABUQNWBIBESLB-UHFFFAOYSA-N
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Description

N-benzyl-2-(phenylamino)thiazole-4-carboxamide is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The compound’s structure consists of a thiazole ring substituted with a benzyl group and a phenylamino group, making it a valuable molecule in medicinal chemistry and drug development.

Scientific Research Applications

N-benzyl-2-(phenylamino)thiazole-4-carboxamide has several scientific research applications:

Future Directions

Thiazoles, including “N-benzyl-2-(phenylamino)thiazole-4-carboxamide”, continue to be an area of interest for researchers due to their wide range of biological activities . Future research may focus on synthesizing new thiazole derivatives and evaluating their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-(phenylamino)thiazole-4-carboxamide typically involves the Hantzsch thiazole synthesis. This method includes the condensation of α-halo ketones with thiourea or thioamides in the presence of a base. The reaction conditions often require heating and the use of solvents like ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve optimizing the Hantzsch synthesis for large-scale operations. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Solvent recovery and recycling are also crucial for cost-effective production.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-2-(phenylamino)thiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-benzyl-2-(phenylamino)thiazole-4-carboxamide involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, altering their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The compound’s structure allows it to interact with DNA, potentially causing DNA damage and inhibiting cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: N-benzyl-2-(phenylamino)thiazole-4-carboxamide stands out due to its unique combination of a benzyl group and a phenylamino group on the thiazole ring. This structural arrangement enhances its biological activity and makes it a versatile compound for various applications in medicinal chemistry and drug development .

Properties

IUPAC Name

2-anilino-N-benzyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c21-16(18-11-13-7-3-1-4-8-13)15-12-22-17(20-15)19-14-9-5-2-6-10-14/h1-10,12H,11H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABUQNWBIBESLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CSC(=N2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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